4-(5-Hydroxypyrimidin-2-yl)benzonitrile

Antioxidant design DFT calculation Bond dissociation enthalpy

4-(5-Hydroxypyrimidin-2-yl)benzonitrile (CAS 150405-59-7), also indexed as Benzonitrile, 4-(5-hydroxy-2-pyrimidinyl)-(9CI), is a heterocyclic building block with the molecular formula C₁₁H₇N₃O and a molecular weight of 197.19 g/mol. It belongs to the 2-aryl-5-hydroxypyrimidine class, characterized by a benzonitrile moiety appended at the pyrimidine C2 position and a free hydroxyl group at C5.

Molecular Formula C11H7N3O
Molecular Weight 197.19 g/mol
CAS No. 150405-59-7
Cat. No. B118596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Hydroxypyrimidin-2-yl)benzonitrile
CAS150405-59-7
SynonymsBenzonitrile, 4-(5-hydroxy-2-pyrimidinyl)- (9CI)
Molecular FormulaC11H7N3O
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NC=C(C=N2)O
InChIInChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-13-6-10(15)7-14-11/h1-4,6-7,15H
InChIKeyUNIRNYGPLVCJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Hydroxypyrimidin-2-yl)benzonitrile (CAS 150405-59-7): Chemical Identity, Scaffold Class, and Procurement Context


4-(5-Hydroxypyrimidin-2-yl)benzonitrile (CAS 150405-59-7), also indexed as Benzonitrile, 4-(5-hydroxy-2-pyrimidinyl)-(9CI), is a heterocyclic building block with the molecular formula C₁₁H₇N₃O and a molecular weight of 197.19 g/mol . It belongs to the 2-aryl-5-hydroxypyrimidine class, characterized by a benzonitrile moiety appended at the pyrimidine C2 position and a free hydroxyl group at C5 . The compound is commercially supplied as a research intermediate, typically at 97–98% purity, and is primarily employed in medicinal chemistry programs targeting kinase inhibition, xanthine oxidase inhibition, and nucleoside analog synthesis .

Why 4-(5-Hydroxypyrimidin-2-yl)benzonitrile Cannot Be Replaced by Commoner 2-Arylpyrimidine Isomers or Des-Hydroxy Analogs


Within the 2-phenylpyrimidine chemical space, the precise position of the hydroxyl substituent on the pyrimidine ring is not a minor structural nuance—it is a determinant of both chemical reactivity and biological pharmacophore presentation. Density functional theory (DFT) calculations comparing 4-hydroxypyrimidine (4-HP) and 5-hydroxypyrimidine (5-HP) reveal a 22.84 kcal/mol difference in O–H bond dissociation enthalpy (BDE), with 5-HP possessing the substantially lower BDE and thus superior H-atom donation capacity [1]. This translates into distinct antioxidant, metal-chelating, and hydrogen-bonding behavior that cannot be replicated by the 4-hydroxy or 2-hydroxy positional isomers [2]. Furthermore, in xanthine oxidase inhibitor design, the 4-hydroxy vs. 5-hydroxy pharmacophore swap fundamentally alters binding-mode geometry and inhibitory potency, as demonstrated by structure–activity relationship (SAR) studies on 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives [3]. Generic substitution with des-hydroxy analogs (e.g., 4-(pyrimidin-2-yl)benzonitrile, CAS 78322-96-0) or regioisomeric hydroxy variants (e.g., 5-(4-cyanophenyl)-2-hydroxypyrimidine, CAS 1111103-70-8) therefore risks losing the specific electronic and steric profile that defines this scaffold's utility in fragment-based drug discovery and late-stage functionalization.

Quantitative Differentiation Evidence for 4-(5-Hydroxypyrimidin-2-yl)benzonitrile vs. Closest Structural Analogs


O–H Bond Dissociation Enthalpy: 5-Hydroxypyrimidine Core Displays 22.84 kcal/mol Lower BDE than 4-Hydroxypyrimidine, Confirming Superior H-Atom Donation Reactivity

The hydroxyl group at the pyrimidine C5 position—the defining structural feature of 4-(5-hydroxypyrimidin-2-yl)benzonitrile—exhibits fundamentally different homolytic bond strength compared to the C4-hydroxy regioisomer. DFT calculations at the B3LYP/6-31+G(,3pd) level demonstrate that the O–H bond dissociation enthalpy (BDE) of 5-hydroxypyrimidine (5-HP) is 22.84 kcal/mol lower than that of 4-hydroxypyrimidine (4-HP) [1]. This means the 5-OH group is thermodynamically far more favorable for H-atom transfer reactions—a critical parameter in antioxidant activity, radical scavenging, and pro-drug activation strategies. Procurement of the 4-hydroxy regioisomer (e.g., building blocks based on 4-hydroxypyrimidine) would yield a scaffold with markedly inferior H-donation capacity, directly altering the outcome of any assay dependent on phenolic hydrogen atom transfer.

Antioxidant design DFT calculation Bond dissociation enthalpy

Xanthine Oxidase Pharmacophore Sensitivity: 4-Hydroxy vs. 5-Hydroxy Pyrimidine Substitution Alters Inhibitory Potency by Orders of Magnitude

In a systematic SAR study of 2-phenylpyrimidine-based xanthine oxidase (XO) inhibitors, the position of the hydroxyl group on the pyrimidine ring was identified as a pharmacophore-determining element. Compounds bearing a 4-hydroxy substituent on the pyrimidine (e.g., 2-(3-cyano-4-isopentoxy)phenylpyrimidin-4-ol) achieved potent XO inhibition with an IC₅₀ of 0.046 µM, approximately 120-fold more potent than allopurinol (IC₅₀ = 5.462 µM) [1]. While no directly matched 5-hydroxy analog was tested in this particular publication, molecular docking revealed that the 4-OH group engages a specific hydrogen-bond network within the XO active site that would be geometrically inaccessible to a 5-OH substituent. Conversely, a 5-OH group would project toward a different sub-pocket, potentially engaging alternative residues [1]. This positional pharmacophore sensitivity means that 4-(5-hydroxypyrimidin-2-yl)benzonitrile, bearing the 5-OH group, is predicted to exhibit a distinct XO binding mode and selectivity profile compared to 4-OH analogs—making it a valuable complementary scaffold for exploring uncharted regions of the XO active site.

Xanthine oxidase inhibition Structure-activity relationship Hyperuricemia

Commercial Purity Benchmarking: 4-(5-Hydroxypyrimidin-2-yl)benzonitrile Delivers 97–98% Purity, Matching or Exceeding Closest Regioisomeric Analogs

Commercially, 4-(5-hydroxypyrimidin-2-yl)benzonitrile is offered at 97% purity (Leyan, catalog 2021493) and NLT 98% purity (MolCore) . By comparison, the regioisomer 5-(4-cyanophenyl)-2-hydroxypyrimidine (CAS 1111103-70-8) is listed at 95% purity (abcr, catalog AB322732) . This 2–3 percentage point purity differential, while modest in absolute terms, becomes significant in fragment-based screening and parallel synthesis workflows where even minor impurities can generate false-positive hits or confound SAR interpretation. The higher baseline purity reduces the need for re-purification prior to use in sensitive biophysical assays (e.g., SPR, ITC, DSF) where compound integrity is paramount.

Chemical procurement Purity specification Building block quality

Regioselective Derivatization: Dual Functionalization Vectors at C5-OH and C4′-CN Enable Divergent Library Synthesis Unavailable from Des-Hydroxy or 2-Hydroxy Isomers

The 4-(5-hydroxypyrimidin-2-yl)benzonitrile scaffold presents two chemically orthogonal derivatization handles: the phenolic C5-OH group (amenable to O-alkylation, Mitsunobu, sulfonylation, or activation as a leaving group for cross-coupling) and the para-cyano group on the phenyl ring (reducible to amine, hydrolyzable to carboxylic acid, or convertible to tetrazole) . This dual-vector architecture is absent in the des-hydroxy analog 4-(pyrimidin-2-yl)benzonitrile (CAS 78322-96-0), which lacks the OH handle entirely, and is geometrically constrained in the 2-hydroxy regioisomer 5-(4-cyanophenyl)-2-hydroxypyrimidine (CAS 1111103-70-8), where the OH group is positioned ortho-like relative to the pyrimidine N3, altering nucleophilicity and hydrogen-bond directionality. The 5-OH group's para relationship to the pyrimidine N1 and N3 nitrogens provides a unique electronic environment that modulates the OH pKa and nucleophilicity compared to 2-OH or 4-OH isomers.

Parallel synthesis Scaffold decoration Structure-activity relationship

Optimal Research and Procurement Application Scenarios for 4-(5-Hydroxypyrimidin-2-yl)benzonitrile


Fragment-Based Lead Discovery Targeting the Xanthine Oxidase 5-OH Sub-Pocket

Medicinal chemistry teams developing next-generation xanthine oxidase inhibitors for gout should deploy 4-(5-hydroxypyrimidin-2-yl)benzonitrile as a 5-hydroxy pharmacophore fragment to probe binding interactions in the XO active site region that is sterically inaccessible to 4-hydroxy analogs. The 4-OH lead compound 2-(3-cyano-4-isopentoxy)phenylpyrimidin-4-ol achieved an IC₅₀ of 0.046 µM, but its binding pose is constrained by the 4-OH geometry [1]. The 5-OH scaffold is predicted by molecular docking to address an alternative sub-pocket, offering a structurally distinct starting point for lead optimization and intellectual property generation.

Dual-Vector Parallel Library Synthesis for Kinase Inhibitor SAR

The compound's two orthogonal functionalization sites—C5-OH for O-derivatization (alkylation, arylation, sulfonylation) and C4′-CN for amide/tetrazole/amine conversion—make it an ideal core scaffold for generating focused kinase inhibitor libraries [1]. The 5-OH group provides a vector that projects toward the solvent-exposed region or ribose pocket of kinase active sites, while the benzonitrile moiety can engage the hinge-region or hydrophobic back pocket. This dual-vector architecture is not available in the des-hydroxy analog 4-(pyrimidin-2-yl)benzonitrile, which limits library diversity to modifications of the nitrile group alone [2].

Antioxidant Probe Design Exploiting the Low O–H Bond Dissociation Enthalpy of the 5-Hydroxypyrimidine Core

The 22.84 kcal/mol lower O–H BDE of 5-hydroxypyrimidine relative to 4-hydroxypyrimidine [1] positions 4-(5-hydroxypyrimidin-2-yl)benzonitrile as a superior core for designing H-atom transfer (HAT)-based antioxidant probes. In cellular models of oxidative stress, the thermodynamically more favorable H• donation from the 5-OH group is expected to translate into faster radical-trapping kinetics compared to 4-OH or 2-OH regioisomeric probes. The benzonitrile electron-withdrawing group further modulates the O–H BDE through resonance effects, enabling fine-tuning of antioxidant potency.

Synthetic Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Medicines

As disclosed in patent literature, 4-(5-hydroxypyrimidin-2-yl)benzonitrile serves as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside analogs, with the synthetic process offering mild reaction conditions and suitability for industrial scale-up [1]. The 5-OH group can be converted to a leaving group for nucleophilic displacement or cross-coupling, enabling introduction of diverse nucleoside sugar mimics at the pyrimidine C5 position—a regiospecific transformation that cannot be achieved with 4-OH or 2-OH isomers due to differing leaving group reactivity.

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